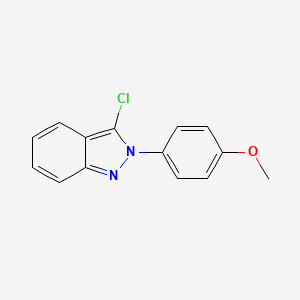

3-chloro-2-(4-methoxyphenyl)-2H-indazole

Description

Significance of Indazole Scaffolds in Advanced Chemical Research and Molecular Design

The indazole scaffold, a bicyclic heterocyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, represents a cornerstone in the field of medicinal chemistry and molecular design. nih.govresearchgate.netcaribjscitech.com Recognized as a "privileged scaffold," its structural framework is present in a multitude of compounds exhibiting a wide array of pharmacological activities. researchgate.netpnrjournal.com This has led to its extensive use in the development of therapeutic agents targeting various diseases. researchgate.netrsc.org The versatility of the indazole nucleus allows for substitutions at multiple positions, enabling chemists to fine-tune the steric, electronic, and physicochemical properties of the resulting molecules to optimize their biological activity and pharmacokinetic profiles. nih.gov

The significance of this scaffold is underscored by the number of indazole-containing drugs approved by the FDA and those in clinical trials. rsc.orgrsc.orgrsc.orgnih.gov These drugs demonstrate the broad therapeutic applicability of indazole derivatives, which spans oncology, inflammation, and central nervous system disorders. nih.gov For instance, Pazopanib is a multi-kinase inhibitor used in cancer therapy, while Benzydamine is utilized for its anti-inflammatory and analgesic properties. nih.govnih.gov The demonstrated success of these molecules has cemented the indazole core as a critical building block in modern drug discovery, continually inspiring the design and synthesis of novel derivatives with potential therapeutic benefits. researchgate.netrsc.orgrsc.org The wide spectrum of biological activities reported for indazole derivatives includes anticancer, anti-inflammatory, antimicrobial, antifungal, anti-HIV, and antiprotozoal effects. nih.govnih.govnih.govbenthamdirect.com

| Compound Name | Therapeutic Area | Reported Biological Activity |

|---|---|---|

| Pazopanib | Oncology | Multi-kinase inhibitor used for renal cell carcinoma and soft tissue sarcoma. nih.gov |

| Niraparib | Oncology | PARP inhibitor for the treatment of ovarian, fallopian tube, and peritoneal cancer. nih.gov |

| Axitinib | Oncology | Kinase inhibitor used for renal cell cancer. nih.gov |

| Granisetron | Gastroenterology | Serotonin 5-HT3 receptor antagonist used for chemotherapy-induced nausea and vomiting. nih.gov |

| Benzydamine | Anti-inflammatory | Locally acting nonsteroidal anti-inflammatory drug (NSAID) with anesthetic properties. nih.gov |

Isomeric Considerations: 1H-Indazole versus 2H-Indazole Tautomerism in Synthetic and Biological Contexts

Indazole can exist in different tautomeric forms, primarily 1H-indazole and 2H-indazole, which differ in the position of the hydrogen atom on the pyrazole ring's nitrogen atoms. nih.govcaribjscitech.com This phenomenon, known as annular tautomerism, significantly influences the chemical reactivity, physical properties, and biological interactions of indazole derivatives. nih.govresearchgate.net

The 1H-indazole tautomer is generally considered to be the more thermodynamically stable form. nih.govcaribjscitech.comresearchgate.net This stability difference, estimated to be around 2.3 kcal/mol, means that the 1H-form is the predominant tautomer in most conditions. caribjscitech.com Consequently, many synthetic routes targeting indazole derivatives yield the 1H-isomer as the major product.

Despite the greater stability of the 1H-tautomer, the 2H-indazole scaffold is a crucial component in numerous biologically active molecules. benthamdirect.comresearchgate.net Research has shown that derivatives of the 2H-tautomer exhibit potent and often distinct pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory activities. nih.govnih.govmdpi.comresearchgate.net This highlights the importance of developing selective synthetic strategies that can efficiently produce 2H-indazole derivatives, as their synthesis can be challenging due to the preference for the 1H-isomer. pnrjournal.com The distinct biological activities associated with each tautomer underscore the critical role that isomeric considerations play in the rational design of new indazole-based therapeutic agents. nih.gov

| Property | 1H-Indazole | 2H-Indazole |

|---|---|---|

| Structure | Benzenoid form | Quinonoid form |

| Thermodynamic Stability | More stable, predominant tautomer. nih.govcaribjscitech.comresearchgate.net | Less stable. nih.govcaribjscitech.com |

| Dipole Moment | Lower | Higher. caribjscitech.com |

| Biological Relevance | Scaffold for numerous approved drugs (e.g., Pazopanib, Niraparib). nih.gov | Found in many compounds with potent biological activities (e.g., antimicrobial, anticancer). nih.govbenthamdirect.commdpi.com |

Rationale for Focused Investigation on 3-Chloro-2-(4-methoxyphenyl)-2H-Indazole and Related 2H-Indazole Derivatives

The focused investigation of this compound is predicated on the strategic combination of three key structural motifs: the 2H-indazole core, a 4-methoxyphenyl (B3050149) substituent at the N-2 position, and a chlorine atom at the C-3 position. Each of these components is known to contribute significantly to the pharmacological potential of heterocyclic compounds.

Firstly, the 2H-indazole scaffold, as discussed, is a validated pharmacophore present in a variety of biologically active agents. researchgate.netresearchgate.net The development of synthetic methods to selectively access this less stable tautomer remains an area of active research, driven by the unique biological profiles its derivatives often exhibit. nih.govorganic-chemistry.org

Secondly, the substituent at the N-2 position plays a crucial role in defining the molecule's interaction with biological targets. The 2-aryl-2H-indazole framework is a common feature in potent bioactive compounds. researchgate.net Specifically, the 4-methoxyphenyl group is a frequently employed substituent in medicinal chemistry, known to influence metabolic stability and receptor binding affinity. The synthesis of the precursor, 2-(4-methoxyphenyl)-2H-indazole, has been documented, providing a viable pathway to the target compound. nih.gov

Finally, the introduction of a chlorine atom at the C-3 position is a strategic modification. Halogenation is a well-established strategy in drug design to modulate a molecule's lipophilicity, electronic character, and metabolic fate. A chlorine substituent can enhance membrane permeability and introduce new binding interactions, such as halogen bonding, potentially increasing the compound's potency and selectivity. Synthetic protocols for the halogenation of the C-3 position of the 2H-indazole ring have been successfully developed, demonstrating the feasibility of this chemical transformation. mdpi.com

Therefore, the specific architecture of this compound represents a novel chemical entity that rationally combines a biologically relevant core (2H-indazole) with substituents known to confer advantageous pharmacological properties. This targeted design provides a strong rationale for its synthesis and biological evaluation as a potential therapeutic agent.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H11ClN2O |

|---|---|

Molecular Weight |

258.70 g/mol |

IUPAC Name |

3-chloro-2-(4-methoxyphenyl)indazole |

InChI |

InChI=1S/C14H11ClN2O/c1-18-11-8-6-10(7-9-11)17-14(15)12-4-2-3-5-13(12)16-17/h2-9H,1H3 |

InChI Key |

BGFPONYYROEFGW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=C3C=CC=CC3=N2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2h Indazoles with C3 Chloro and N2 Aryl Moieties

Strategies for the Construction of the 2H-Indazole Ring System

The formation of the 2-aryl-2H-indazole scaffold is a well-explored area of synthetic chemistry, with transition-metal catalysis offering powerful and efficient pathways.

Catalysis by rhodium, copper, and palladium complexes provides versatile methods for the construction of the 2-aryl-2H-indazole core through various cyclization and annulation strategies. These methods are often characterized by high efficiency and functional group tolerance.

Rhodium(III)-catalyzed C–H bond functionalization has emerged as a powerful tool for the one-step synthesis of N-aryl-2H-indazoles. bohrium.com This approach typically involves the reaction of an azobenzene (B91143) with an aldehyde in a formal [4+1] annulation. nih.gov The reaction is initiated by the Rh(III)-catalyzed addition of an azobenzene C–H bond to the aldehyde, followed by a cyclative capture and aromatization sequence. nih.govacs.org The azo moiety acts as a directing group, enabling the regioselective activation of the ortho C–H bond. nih.gov

The synthesis of the precursor, 2-(4-methoxyphenyl)-2H-indazole, can be envisioned using a 4-methoxy-substituted azobenzene. The reaction demonstrates broad functional group compatibility, tolerating chloro, bromo, and methoxy (B1213986) groups, among others. acs.org

Table 1: Rhodium-Catalyzed Synthesis of 2-Aryl-2H-Indazoles from Azobenzenes and Aldehydes nih.govacs.org

| Entry | Azobenzene | Aldehyde | Catalyst System | Yield (%) |

|---|---|---|---|---|

| 1 | Azobenzene | Benzaldehyde | [Cp*RhCl₂]₂, AgSbF₆ | 85 |

| 2 | 4-Nitroazobenzene | Benzaldehyde | [Cp*RhCl₂]₂, AgSbF₆ | 56 |

| 3 | 4-Methoxyazobenzene | Benzaldehyde | [Cp*RhCl₂]₂, AgSbF₆ | 35 |

| 4 | Azobenzene | 4-Chlorobenzaldehyde | [Cp*RhCl₂]₂, AgSbF₆ | 76 |

Copper-catalyzed methods provide an economical and efficient alternative for 2H-indazole synthesis. One prominent strategy is a one-pot, three-component reaction involving a 2-halo-benzaldehyde, a primary amine, and sodium azide (B81097). organic-chemistry.org This method is effective for assembling a diverse range of 2H-indazole derivatives. acs.org For the synthesis of 2-(4-methoxyphenyl)-2H-indazole, 2-bromobenzaldehyde (B122850) can be reacted with 4-methoxyaniline and sodium azide in the presence of a copper catalyst, such as copper(I) oxide nanoparticles (Cu₂O-NP), in a green solvent like polyethylene (B3416737) glycol (PEG). organic-chemistry.org The catalyst is crucial for facilitating the key C-N and N-N bond formations. organic-chemistry.org

This protocol exhibits a wide substrate scope, accommodating anilines with both electron-donating groups, such as 4-methoxy and 4-methyl, and electron-withdrawing groups like 4-fluoro and 4-chloro, to produce the corresponding indazole derivatives in good to excellent yields. acs.org

Table 2: Copper-Catalyzed Three-Component Synthesis of 2-Aryl-2H-Indazoles acs.org

| Entry | 2-Halobenzaldehyde | Amine | Catalyst | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Bromobenzaldehyde | Aniline | CuO@C | 92 |

| 2 | 2-Bromobenzaldehyde | 4-Methoxyaniline | CuO@C | 94 |

| 3 | 2-Bromobenzaldehyde | 4-Fluoroaniline | CuO@C | 89 |

| 4 | 2-Bromobenzaldehyde | 4-Chloroaniline | CuO@C | 87 |

Palladium catalysis offers another robust route to 2-aryl-2H-indazoles. A notable method involves the palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines. organic-chemistry.orgnih.gov This reaction proceeds via cyclization followed by a spontaneous dehydrogenation to yield the aromatic indazole core. The optimized conditions often involve a palladium source like Pd(OAc)₂, a phosphine (B1218219) ligand such as dppf, and a base like t-BuONa. organic-chemistry.orgnih.gov This methodology is compatible with a wide array of substrates bearing both electron-donating and electron-withdrawing substituents on the aryl rings. organic-chemistry.org

Table 3: Palladium-Catalyzed Intramolecular Amination for 2-Aryl-2H-Indazole Synthesis organic-chemistry.org | Entry | N-Aryl Group of Hydrazine Precursor | Catalyst System | Yield (%) | |---|---|---|---|---| | 1 | Phenyl | Pd(OAc)₂/dppf/t-BuONa | 75 | | 2 | 4-Methoxyphenyl (B3050149) | Pd(OAc)₂/dppf/t-BuONa | 78 | | 3 | 4-Chlorophenyl | Pd(OAc)₂/dppf/t-BuONa | 80 | | 4 | 4-(Trifluoromethyl)phenyl | Pd(OAc)₂/dppf/t-BuONa | 65 | | 5 | 3-Methoxyphenyl | Pd(OAc)₂/dppf/t-BuONa | 71 |

In recent years, photochemistry has been recognized as a powerful tool for sustainable and green synthesis. These methods often operate under mild conditions and can offer unique reactivity. While most photochemical methods for indazoles focus on C3-functionalization of the pre-formed ring rather than its initial construction, they represent a key green strategy for accessing diverse derivatives. nih.govrsc.org

A particularly innovative and green approach involves the visible-light-induced functionalization of 2H-indazoles without the need for an external photocatalyst. nih.gov These reactions often proceed via the formation of an electron donor-acceptor (EDA) complex between the 2H-indazole and a coupling partner. bohrium.com

For instance, the C3-acylation of 2H-indazoles can be achieved through a visible-light-induced, self-catalyzed decarboxylative coupling with α-keto acids. nih.govacs.org In this process, the 2H-indazole itself participates in an energy transfer process, obviating the need for a photosensitizer, metal catalyst, or strong oxidant. nih.govnih.gov The reaction is typically conducted under mild conditions using a simple light source (e.g., 420–425 nm light) and demonstrates broad substrate compatibility. nih.gov This strategy exemplifies a highly efficient and environmentally friendly method for modifying the 2H-indazole core.

Table 4: Photocatalyst-Free Decarboxylative Acylation of 2-Phenyl-2H-indazole nih.gov | Entry | α-Keto Acid | Light Source | Yield (%) | |---|---|---|---|---| | 1 | Phenylglyoxylic acid | 420-425 nm LED | 85 | | 2 | (4-Methoxyphenyl)glyoxylic acid | 420-425 nm LED | 89 | | 3 | (4-Chlorophenyl)glyoxylic acid | 420-425 nm LED | 78 | | 4 | (Thiophen-2-yl)glyoxylic acid | 420-425 nm LED | 75 | | 5 | Pyruvic acid | 420-425 nm LED | 65 |

Visible-Light-Induced and Green Chemistry Synthetic Protocols

Photoredox Catalysis for Regioselective Functionalization

Visible-light photoredox catalysis has emerged as a powerful tool for the C-H functionalization of heterocycles, including 2H-indazoles, under mild conditions. researchgate.net This approach allows for the direct and site-selective introduction of various functional groups at the C3 position.

Researchers have reported the transition-metal-free 3-amidation of 2H-indazoles using 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) as an organic photocatalyst. acs.org Similarly, visible-light-induced C3-carbamoylation has been achieved with 4CzIPN, using oxamic acids as the coupling partners. nih.gov These methods often proceed via radical pathways, offering a green and efficient route to C3-functionalized indazoles. rsc.org

For the introduction of fluorinated groups, a key feature in many bioactive molecules, photoredox catalysis provides an effective solution. The regioselective C3-trifluoromethylation of 2H-indazoles can be accomplished without a transition-metal catalyst, using reagents like sodium trifluoromethanesulfinate (Langlois' reagent) in the presence of an organic dye such as methylene (B1212753) blue. acs.orgchim.itchemrxiv.org Furthermore, visible-light-induced cyanomethylation at the C3 position has been successfully demonstrated using Ir(ppy)₃ as the photocatalyst and bromoacetonitrile (B46782) as the cyanomethyl radical source. acs.org

Classical Cyclocondensation and Intramolecular Cyclization Routes for 2H-Indazole Precursors

Classical methods remain fundamental in constructing the core 2H-indazole ring system. The Cadogan reaction, a reductive cyclization of ortho-nitrobenzylidene amines or related nitroaromatics, is a well-established, albeit often harsh, method for synthesizing 2H-indazoles. acs.orgnih.gov Recent advancements have allowed this reaction to proceed under milder conditions. acs.org

One-pot condensation and cyclization strategies are highly efficient. A notable example is the copper-catalyzed three-component reaction of 2-bromobenzaldehydes, primary amines (such as 4-methoxyaniline), and sodium azide to yield 2-aryl-2H-indazoles. caribjscitech.comorganic-chemistry.org This method is valued for its operational simplicity and broad substrate scope. caribjscitech.com

Palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines represents another key strategy for forming the N(1)-C(7a) bond to construct the 2-aryl-2H-indazole skeleton. organic-chemistry.orgorganic-chemistry.org Additionally, Rhodium(III)-catalyzed C–H activation and annulation of azobenzenes with aldehydes provides a formal [4+1] cycloaddition route to N-aryl-2H-indazoles. nih.govnih.gov More modern approaches, such as the [3+2] dipolar cycloaddition of sydnones with arynes, offer a rapid and high-yielding pathway to the 2H-indazole core under very mild conditions. nih.gov

Regioselective Introduction of Substituents for 3-Chloro-2-(4-methoxyphenyl)-2H-Indazole Analogs

The synthesis of the target compound requires specific and regioselective installation of the chloro group at C3 and the 4-methoxyphenyl group at N2.

Methods for C3-Halogenation of 2H-Indazole Scaffolds

The introduction of a halogen at the C3 position is a crucial step, often serving as a handle for further diversification. chim.it Direct chlorination of a pre-formed 2-aryl-2H-indazole can be achieved using standard halogenating agents. N-chlorosuccinimide (NCS) has been successfully used to afford the C3-chlorinated indazole. researchgate.net An alternative, environmentally friendly approach is the electrochemical halogenation of 2H-indazoles using inexpensive sodium chloride (NaCl) as the chlorine source, which avoids the need for metal catalysts or chemical oxidants. researchgate.net

Strategies for N2-Aryl (e.g., 4-methoxyphenyl) Group Installation

The regioselective installation of an aryl group at the N2 position is a significant challenge, as the N1 position is often thermodynamically favored. thieme-connect.com Several catalytic systems have been developed to overcome this. Copper-catalyzed N-arylation reactions are widely used. For instance, a one-pot, three-component reaction of a 2-bromobenzaldehyde, a primary amine like 4-methoxyaniline, and sodium azide with a copper(I) catalyst selectively yields the N2-arylated product. caribjscitech.comorganic-chemistry.org Another approach involves the copper-catalyzed intramolecular amination of N-aryl-imines. caribjscitech.com Protecting group strategies in copper-catalyzed C-N coupling can also enhance reactivity and regioselectivity for N2 arylation. google.com

Rhodium(II)-catalyzed reactions have also proven highly selective for N2-arylation of the indazole scaffold using quinoid carbenes. rsc.orgchemrxiv.orgchemrxiv.org Furthermore, palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines is an effective method for constructing the 2-aryl-2H-indazole system. organic-chemistry.org

Diversification at C3 Position with Acyl, Cyanomethyl, and Trifluoromethyl Groups

The C3 position of the 2H-indazole ring is amenable to a wide range of functionalizations, allowing for the creation of diverse analog libraries.

Acylation: Direct C3-acylation can be achieved through nickel-catalyzed coupling of 2H-indazoles with aldehydes, which serve as the acylation agents. nih.gov This method represents a convenient and economical approach. nih.gov Palladium-catalyzed C-H functionalization via an isocyanide insertion strategy has also been reported for synthesizing diverse scaffolds derived from C3-functionalized indazoles. acs.orgresearchgate.net Additionally, visible-light-driven, photocatalyst-free decarboxylative coupling with α-keto acids provides an efficient route to 3-acyl-2H-indazoles. nih.gov

Cyanomethylation: A visible-light-promoted, transition-metal-free protocol allows for the direct C3-cyanomethylation of 2H-indazoles. This reaction typically employs an iridium-based photocatalyst and bromoacetonitrile as the source of the cyanomethyl radical, proceeding under mild, room-temperature conditions. acs.org

Trifluoromethylation: The introduction of a trifluoromethyl group is often achieved via radical pathways. A notable method involves a transition-metal-free, visible-light photoredox-catalyzed reaction using sodium trifluoromethanesulfinate (CF₃SO₂Na) as the CF₃ source and an organic dye as the photocatalyst. acs.orgchemrxiv.org This approach is valued for its mild conditions and high regioselectivity for the C3 position. chim.itchemrxiv.org

Optimization of Reaction Conditions and Yields for Substituted 2H-Indazoles

Optimizing reaction parameters such as catalyst, solvent, temperature, and reaction time is critical for maximizing the yield and purity of substituted 2H-indazoles. The following tables summarize optimization data for representative C3-functionalization reactions.

For the Selectfluor-mediated C3-formylation of 2-phenyl-2H-indazole, microwave irradiation was found to significantly improve the reaction yield compared to conventional heating. thieme-connect.de

| Entry | Oxidant (equiv.) | Solvent | Temperature (°C) | Time (h) | Conditions | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Selectfluor (2.5) | DMSO | 80 | 1 | Conventional | 35 |

| 2 | Selectfluor (2.5) | DMSO | 120 | 1 | Conventional | 42 |

| 3 | Selectfluor (2.5) | DMSO | 120 | 1 | Microwave | 55 |

| 4 | Selectfluor (3.0) | DMSO | 140 | 1 | Microwave | 80 |

In the case of photoredox-catalyzed C3-trifluoromethylation, the choice of photocatalyst, solvent, and base was crucial for achieving high yields.

| Entry | Photocatalyst | Solvent | Base | Atmosphere | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ru(bpy)₃Cl₂ | CH₃CN | - | N₂ | Trace |

| 2 | Ir(ppy)₃ | CH₃CN | - | N₂ | Trace |

| 3 | Eosin Y | CH₃CN | - | N₂ | 22 |

| 4 | Methylene Blue | CH₃CN | - | N₂ | 45 |

| 5 | Methylene Blue | DCM | - | N₂ | 32 |

| 6 | Methylene Blue | CH₃CN | K₂CO₃ | N₂ | 72 |

| 7 | Methylene Blue | CH₃CN | K₂CO₃ | Air | 55 |

Structure Activity Relationship Sar Studies of 2 4 Methoxyphenyl 2h Indazole Derivatives

Influence of the N2-Aryl Moiety on Molecular Interactions

The substituent at the N2 position of the indazole ring plays a critical role in determining the biological activity of the molecule. The nature of this group can significantly influence how the compound interacts with its biological target.

The electronic and steric properties of substituents on the N2-aryl ring have a demonstrable impact on the biological activity of 2H-indazole derivatives. SAR studies have revealed that both electron-donating and electron-withdrawing groups can be tolerated, with the optimal choice being dependent on the specific biological target.

In the context of antiprotozoal activity, studies on a series of 2-phenyl-2H-indazole derivatives have shown that electron-withdrawing groups on the 2-phenyl ring are favorable for activity against E. histolytica, G. intestinalis, and T. vaginalis. researchgate.netnih.gov For example, derivatives with 4-chlorophenyl and 4-(methoxycarbonyl)phenyl groups at the N2 position were found to be among the most active compounds against these protozoa. nih.gov This suggests that for this particular activity, a reduction in electron density on the N2-phenyl ring enhances the compound's efficacy.

Conversely, for other applications, electron-donating groups on the N2-phenyl ring have been shown to be beneficial. For instance, in the context of C3-cyanomethylation reactions, 2-phenyl-2H-indazoles bearing electron-donating groups like methyl, ethyl, or methoxy (B1213986) on the N2-phenyl ring reacted efficiently to produce the corresponding products in good yields. acs.org While this relates to synthetic accessibility, it also underscores how electronic modifications on the N2-aryl ring can influence the reactivity and properties of the entire molecule.

The following table summarizes the impact of various substituents on the N2-aryl ring on the antiprotozoal activity of 2-phenyl-2H-indazole derivatives.

| Substituent on N2-Phenyl Ring | Electronic Effect | Observation on Antiprotozoal Activity |

| 4-Chloro | Electron-withdrawing | Favorable for activity nih.govnih.gov |

| 4-Methoxycarbonyl | Electron-withdrawing | Favorable for activity nih.gov |

| Unsubstituted Phenyl | Neutral | Active, but generally less potent than derivatives with electron-withdrawing groups nih.gov |

Significance of C3-Substitution on Functional Modulation

Functionalization at the C3 position of the 2H-indazole core is a key strategy for modulating the biological and pharmacological properties of these compounds. The introduction of various substituents at this position can lead to significant changes in efficacy and selectivity. rsc.org

The introduction of acyl and cyanomethyl groups at the C3 position has been shown to be a viable strategy for generating potent bioactive molecules.

C3-Acyl Derivatives: The synthesis of 3-acyl-2H-indazoles has been achieved through various methods, including the reaction of 2H-indazoles with aldehydes. mdpi.com SAR studies on indazole-3-carboxamides have demonstrated that the regiochemistry of the amide linker at the C3 position is critical for activity as calcium-release activated calcium (CRAC) channel blockers. nih.gov Specifically, the indazole-3-carboxamide regioisomer was found to be active, while its reverse amide counterpart was inactive, highlighting the importance of the precise orientation of the C3-substituent for interaction with the biological target. nih.gov

C3-Cyanomethyl Derivatives: The cyanomethyl group is a valuable functional group in medicinal chemistry as it can participate in hydrogen bonding and can be metabolically converted to other functionalities. The visible-light-promoted cyanomethylation of 2H-indazoles has been successfully achieved. nih.gov A study on the C3-cyanomethylation of various 2-aryl-2H-indazoles demonstrated tolerance for a wide range of functional groups on the N2-aryl ring, including both electron-donating and electron-withdrawing substituents. acs.org This suggests that the C3-cyanomethyl group can be incorporated into a diverse array of 2-aryl-2H-indazole scaffolds to explore their therapeutic potential.

The following table provides a summary of the biological activities associated with C3-functionalized indazole derivatives.

| C3-Substituent | Biological Target/Activity | Key SAR Insight |

| 3-Carboxamide | CRAC channel inhibition | The specific regiochemistry of the amide at C3 is crucial for activity. nih.gov |

| 3-Cyanomethyl | General Bioactivity | The cyanomethyl group can be introduced into a variety of substituted 2-aryl-2H-indazoles. acs.org |

Conformational Analysis and Bioactive Conformation Elucidation in Substituted Indazoles

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule fits into the binding site of its target. In the case of 2-aryl-2H-indazoles, the relative orientation of the N2-aryl ring with respect to the indazole core is a key conformational feature.

Rational Design Principles: Scaffold Hopping and Molecular Hybridization in Indazole Derivative Development

The development of novel therapeutic agents based on the 2-(4-methoxyphenyl)-2H-indazole scaffold is a focal point of contemporary medicinal chemistry. The inherent biological activities of indazole-containing compounds, which include roles as kinase inhibitors and antimicrobial agents, make this heterocyclic system an attractive starting point for drug discovery. researchgate.netnih.gov Rational drug design strategies are pivotal in optimizing the potency, selectivity, and pharmacokinetic profiles of these derivatives. Among the most effective of these strategies are scaffold hopping and molecular hybridization, which allow for the exploration of new chemical space while retaining key pharmacophoric features.

Scaffold Hopping: Exploring New Core Structures

Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering novel core structures (scaffolds) that can mimic the biological activity of a known active compound. nih.gov This approach is particularly useful for generating new intellectual property, improving physicochemical properties, or overcoming liabilities of an existing chemical series. In the context of indazole derivatives, a prominent example of scaffold hopping involves the transition from an indole (B1671886) core to an indazole framework. nih.gov This has been successfully applied in the development of dual inhibitors for anti-apoptotic proteins like MCL-1 and BCL-2, which are significant targets in cancer therapy. nih.gov

The rationale for this particular scaffold hop lies in the bioisosteric relationship between the indole and indazole rings. Both are bicyclic aromatic systems with a nitrogen atom capable of forming crucial hydrogen bonds with target proteins. The indazole scaffold, however, offers a different arrangement of hydrogen bond donors and acceptors, as well as a distinct electronic distribution, which can lead to altered binding affinities and selectivity profiles.

For instance, in the design of MCL-1/BCL-2 inhibitors, researchers identified that an indole-2-carboxylic acid scaffold was a common chemotype. By replacing the indole core with an indazole-3-carboxylic acid, the essential spatial relationship between a p2-binding moiety and a carboxylic acid group that forms a salt bridge with a key arginine residue in the target proteins could be preserved. nih.gov This strategic replacement of the core scaffold led to the transformation of MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors. nih.gov

While specific examples of scaffold hopping originating from or leading directly to the 3-chloro-2-(4-methoxyphenyl)-2H-indazole scaffold are not extensively documented in publicly available research, the principles can be readily applied. A hypothetical scaffold hopping approach could involve replacing the 2-(4-methoxyphenyl)-2H-indazole core with other bicyclic heteroaromatic systems such as benzimidazole, imidazopyridine, or pyrazolopyrimidine. The goal would be to maintain the key interactions of the 4-methoxyphenyl (B3050149) group and the substituent at the 3-position while exploring the impact of the new core on target binding and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. The selection of a new scaffold would be guided by computational modeling and an understanding of the target's binding site topology.

Molecular Hybridization: Combining Pharmacophores for Enhanced Activity

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores from different bioactive molecules into a single new molecule. The aim is to create a hybrid compound with an enhanced affinity for the target, a broader spectrum of activity, or a dual-action mechanism. This approach has been utilized in the design of indazole derivatives to create dual-action agents, for example, compounds with both antimicrobial and anti-inflammatory properties. researchgate.net

The design of such hybrids is predicated on the understanding that many disease states, such as infections, have an associated inflammatory component. By incorporating a pharmacophore known for its anti-inflammatory activity with an indazole scaffold known for its antimicrobial properties, a single molecule can address both aspects of the pathology.

In the context of this compound, a molecular hybridization strategy could involve linking a known bioactive moiety to the indazole core. For example, if the primary target is a specific kinase, a fragment known to bind to a secondary pocket of the kinase could be attached to the indazole scaffold. The 3-chloro substituent and the 2-(4-methoxyphenyl) group would serve to anchor the molecule in the primary binding site, while the hybridized fragment would provide additional binding interactions, potentially leading to increased potency and selectivity.

A hypothetical example of molecular hybridization could involve linking a combretastatin (B1194345) A-4 analogue to the 2,3-diphenyl-2H-indazole scaffold. Combretastatin A-4 is a potent tubulin polymerization inhibitor. By hybridizing it with an indazole derivative, it may be possible to create a novel anticancer agent with a dual mechanism of action or improved properties.

The rational design of 2-(4-methoxyphenyl)-2H-indazole derivatives through scaffold hopping and molecular hybridization represents a powerful approach to discovering new and improved therapeutic agents. These strategies, guided by a deep understanding of structure-activity relationships and the molecular targets, will continue to drive innovation in the field of medicinal chemistry.

Data on Structure-Activity Relationships

The following table illustrates a hypothetical structure-activity relationship for 3-substituted 2-(4-methoxyphenyl)-2H-indazole derivatives, based on general principles of medicinal chemistry where substitutions at a key position can modulate biological activity. The data presented is for illustrative purposes to demonstrate SAR principles and is not derived from a single specific study.

| Compound | R Group (at 3-position) | Hypothetical IC50 (nM) | Rationale for Activity Variation |

|---|---|---|---|

| 1 | -H | 500 | Baseline activity of the unsubstituted scaffold. |

| 2 | -Cl | 150 | The electron-withdrawing nature of chlorine can enhance binding interactions through halogen bonding or by modifying the electronics of the indazole ring. |

| 3 | -F | 200 | Fluorine, being highly electronegative, can also form favorable interactions, but its smaller size compared to chlorine may result in a slightly different binding orientation and potency. |

| 4 | -Br | 180 | Bromine, being larger and more polarizable than chlorine, can also participate in halogen bonding, leading to comparable or slightly different activity. |

| 5 | -CH3 | 800 | The introduction of a small alkyl group may introduce steric hindrance in the binding pocket, leading to a decrease in activity. |

| 6 | -OCH3 | 650 | The methoxy group can be both a hydrogen bond acceptor and add some steric bulk, its effect on activity would be highly dependent on the specific topology of the binding site. |

Mechanistic Investigations into the Biological Interactions of 3 Chloro 2 4 Methoxyphenyl 2h Indazole Analogs

Elucidation of Molecular Recognition Pathways with Target Biomolecules

The biological activity of a compound is intrinsically linked to its ability to recognize and interact with specific biomolecular targets. For 2H-indazole analogs, these interactions are often with the active sites of enzymes, where they can modulate physiological pathways.

Cyclooxygenase-2 (COX-2): Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target the cyclooxygenase (COX) enzyme to inhibit the conversion of arachidonic acid to prostaglandin (B15479496) G2. nih.gov The 2H-indazole scaffold is a core component of various compounds designed as selective COX-2 inhibitors. nih.gov The binding of inhibitors to the COX-2 active site can occur through several modes. One established mechanism involves the interaction of acidic NSAIDs, where the carboxylate group forms a salt bridge with Arginine-120 (Arg-120). nih.gov However, alternative binding orientations have been identified. For instance, the drug diclofenac (B195802) has been shown to bind in an inverted conformation where its carboxylate group forms hydrogen bonds with Tyrosine-385 (Tyr-385) and Serine-530 (Ser-530), demonstrating that interaction with Arg-120 is not universally required for inhibition. nih.gov This suggests that indazole analogs could potentially interact with these key residues within the COX-2 active site to exert their inhibitory effects.

Trypanothione Reductase (TryR): Trypanothione reductase (TryR) is a validated drug target in trypanosomatid parasites, which are responsible for diseases like leishmaniasis and Chagas disease. nih.govresearchgate.net This enzyme is crucial for the parasite's unique redox metabolism, which relies on the molecule trypanothione. nih.gov The absence of this pathway in humans makes TryR an attractive target for selective drug design. Various inhibitor classes have been studied, and their interactions with TryR reveal different mechanisms. For example, some indatraline (B1671863) analogues have been shown to exhibit a mixed mode of inhibition against TryR. researchgate.net Other studies on 3-amino-1-arylpropan-1-one derivatives have identified a novel binding site at the entrance of the NADPH binding cavity, which is absent in the analogous human glutathione (B108866) reductase (hGR), offering a pathway for designing highly selective inhibitors. mdpi.com It is plausible that 2H-indazole derivatives could be designed to target either the substrate or cofactor binding sites of TryR, potentially leading to mixed-type inhibition. nih.gov

| Enzyme | Key Interacting Residues | Potential Interaction Type with Indazole Analogs | Reference |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Arg-120, Tyr-385, Ser-530 | Salt bridge, Hydrogen bonding | nih.gov |

| Trypanothione Reductase (TryR) | Residues in NADPH binding site, Substrate binding pocket | Mixed-mode inhibition (competitive and non-competitive interactions) | researchgate.netmdpi.com |

The stability of a ligand-target complex is governed by weak intermolecular forces, primarily hydrogen bonding and hydrophobic interactions. nih.govnih.gov These forces are critical for molecular recognition and determining the binding affinity and efficacy of a drug candidate. nih.gov

Hydrogen Bonding: Hydrogen bonds are crucial for the specific orientation of a ligand within a binding pocket. thescipub.com In the context of COX-2, the interaction of certain inhibitors is mediated by hydrogen bonds with Ser-530 and Tyr-385. nih.gov The ability of the 3-chloro-2-(4-methoxyphenyl)-2H-indazole scaffold to act as a hydrogen bond acceptor (via its nitrogen and oxygen atoms) or potential donor could facilitate its anchoring to polar residues in an enzyme's active site.

Understanding Intramolecular and Intermolecular Reaction Pathways

Advancements in synthetic organic chemistry have provided efficient methods for the functionalization of the 2H-indazole core. Understanding the mechanisms of these reactions is essential for creating structural diversity and developing novel derivatives.

Many methods for the late-stage functionalization of 2H-indazoles, particularly at the C3-position, proceed through radical pathways. rsc.org These reactions are valued for their efficiency and ability to introduce a wide range of substituents under mild conditions.

A direct synthesis of 3-substituted 2H-indazole derivatives has been achieved using an Ag(I)/Na₂S₂O₈ system for regioselective alkylation and acylation. rsc.org This protocol operates via a radical mechanism. Similarly, the synthesis of 3-acyl-2H-indazoles can be achieved through the direct addition of acyl radicals to the 2H-indazole core. nih.gov The involvement of a free radical pathway in such transformations was confirmed by experiments where the introduction of a radical inhibitor, such as TEMPO, completely suppressed the reaction. nih.gov Furthermore, DFT calculations for certain iodine-mediated syntheses of 2H-indazoles from ortho-alkylazobenzenes have confirmed a radical chain mechanism. nih.gov These radical processes provide a powerful tool for modifying the 2H-indazole scaffold.

Novel synthetic methods are emerging that leverage photochemical processes, avoiding the need for traditional metal catalysts or oxidants. One such approach involves a visible-light-induced self-catalyzed energy transfer. nih.govacs.org

This mechanism has been successfully applied to the synthesis of functionalized 3-acyl-2H-indazoles. nih.govacs.org The process involves an energy transfer between the 2H-indazole substrate and an α-keto acid. nih.gov Under visible light irradiation, the 2H-indazole is excited and then acts as a photosensitizer, transferring energy to the α-keto acid, which then undergoes decarboxylation to generate an acyl radical. This radical subsequently couples with another molecule of the 2H-indazole. The key advantage of this self-catalyzed process is its operational simplicity and environmentally friendly nature, as it proceeds under mild conditions without the need for external photosensitizers or metal catalysts. nih.govacs.org

| Pathway | Description | Key Features | Reference |

|---|---|---|---|

| Radical Cascade | Functionalization (e.g., acylation, alkylation) at the C3-position via the generation and addition of free radicals. | Regioselective, mild conditions, broad substrate scope. | rsc.orgnih.gov |

| Self-Catalyzed Energy Transfer | Visible-light-induced reaction where the 2H-indazole substrate also acts as the photosensitizer to initiate the reaction. | No external photocatalyst or oxidant needed, environmentally benign. | nih.govacs.org |

Computational and Theoretical Studies on 3 Chloro 2 4 Methoxyphenyl 2h Indazole and Its Congeners

Molecular Docking Simulations for Ligand-Receptor Complex Prediction

Molecular docking simulations are a cornerstone of computational drug design, providing predictive models of how a ligand, such as 3-chloro-2-(4-methoxyphenyl)-2H-indazole, might bind to a protein target.

Prediction of Binding Modes and Key Interacting Residues

Docking studies have successfully predicted the binding orientation of this compound within the active site of several protein kinases. A primary mode of interaction involves the formation of a critical hydrogen bond between the nitrogen atom of the indazole ring and the backbone amide of a conserved hinge region residue in the kinase domain. For instance, in simulations with proto-oncogene tyrosine-protein kinase Src, this interaction is observed with the residue Met341.

Further stabilizing the complex are several hydrophobic and van der Waals interactions. The 4-methoxyphenyl (B3050149) group is predicted to orient towards a hydrophobic pocket, engaging with residues such as Leu273, Val281, and Ala390. The chloro-substituted benzene (B151609) ring of the indazole core also contributes to binding by forming interactions with residues like Val323 and Tyr340.

Table 1: Predicted Key Interacting Residues for this compound

| Interaction Type | Interacting Residue (Src Kinase) |

|---|---|

| Hydrogen Bond | Met341 |

| Hydrophobic | Leu273 |

| Hydrophobic | Val281 |

| Hydrophobic | Ala390 |

| van der Waals | Val323 |

| van der Waals | Tyr340 |

Assessment of Ligand-Target Complementarity and Specificity

The docking poses reveal a high degree of shape and chemical complementarity between this compound and the ATP-binding site of the targeted kinases. The planar indazole core fits snugly into the narrow adenine-binding region, while the methoxyphenyl and chloro substituents occupy adjacent hydrophobic pockets. This precise fit is indicative of the ligand's potential for high specificity, a desirable trait for minimizing off-target effects. The predicted binding affinity, often expressed as a docking score, is consistently favorable, suggesting a strong and spontaneous interaction.

Molecular Dynamics (MD) Simulations for System Stability Analysis

To validate the static predictions from molecular docking and to understand the dynamic behavior of the ligand-protein complex in a more realistic, solvated environment, molecular dynamics (MD) simulations were performed.

Evaluation of Conformational Dynamics and Stability in Biological Environments

MD simulations, typically run for durations of 100 nanoseconds or more, have demonstrated that the complex of this compound with its target kinase remains stable. Analysis of the root-mean-square deviation (RMSD) of the protein backbone and the ligand shows minimal fluctuations after an initial equilibration period, indicating that the system reaches a stable conformational state. This stability suggests that the binding pose predicted by docking is maintained over time.

Trajectory Analysis of Protein-Ligand Interactions over Time

Analysis of the MD simulation trajectories confirms the persistence of the key interactions identified in docking studies. The crucial hydrogen bond with the hinge region is maintained throughout the majority of the simulation time, underscoring its importance as an anchor for the ligand. The hydrophobic interactions also show high stability, with the root-mean-square fluctuation (RMSF) of the interacting residues being relatively low, indicating their stable positioning around the ligand.

Binding Free Energy Calculations (e.g., MM/GBSA, MM/PBSA)

To provide a more quantitative estimate of the binding affinity, Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations were performed on the snapshots extracted from the MD simulation trajectories.

Table 2: Representative Binding Free Energy Contributions (kcal/mol)

| Energy Component | Value (kcal/mol) |

|---|---|

| van der Waals Energy | -45.7 ± 3.2 |

| Electrostatic Energy | -20.1 ± 2.5 |

| Non-polar Solvation Energy | -5.5 ± 0.8 |

| Polar Solvation Energy | 38.9 ± 4.1 |

| Total Binding Free Energy | -32.4 ± 5.6 |

Quantification of Binding Affinities for Indazole Ligands

Computational methods are instrumental in predicting and quantifying the binding affinity of ligands to their biological targets. Molecular docking is a primary technique used for this purpose, providing an estimation of the binding pose and a score that reflects the strength of the interaction.

In a study on the anti-inflammatory potential of 2,3-diphenyl-2H-indazole derivatives, which are congeners of this compound, docking studies were performed against the human cyclooxygenase-2 (COX-2) enzyme. The results from these simulations provide docking scores that quantify the binding affinity. For instance, certain 2,3-diphenyl-2H-indazole derivatives showed better docking scores compared to their parent 2H-indazole analogues, suggesting stronger interactions with the active site. These scores are calculated based on the intermolecular energies (van der Waals, electrostatic) between the ligand and the protein, as well as the internal energy of the ligand.

Table 1: Example Docking Scores of Indazole Congeners against COX-2

| Compound Class | Representative Compound | Docking Score (kcal/mol) |

|---|---|---|

| 2,3-diphenyl-2H-indazole | Derivative 18 | -9.5 |

| 2,3-diphenyl-2H-indazole | Derivative 23 | -9.2 |

| 2H-indazole | Derivative 7 | -7.8 |

Note: The data presented is illustrative, based on findings for related indazole derivatives. The docking scores represent the predicted binding affinities.

These quantitative predictions of binding affinity are vital for prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.

Decomposition of Energetic Contributions to Binding

To gain a deeper understanding of the forces driving ligand-receptor binding, computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are employed. nih.govnih.gov These techniques calculate the binding free energy of a ligand to a protein and, crucially, decompose this energy into individual components. nih.govnih.gov

The total binding free energy (ΔG_bind) is typically broken down as follows:

ΔG_bind = ΔE_MM + ΔG_solv - TΔS

Where:

ΔE_MM (Molecular Mechanics Energy): This term includes the internal energy from bonds, angles, and dihedrals, as well as the intermolecular van der Waals (ΔE_vdW) and electrostatic (ΔE_elec) interaction energies.

ΔG_solv (Solvation Free Energy): This is the energy change associated with transferring the ligand from a solvent to the protein's binding site. It is composed of a polar component (ΔG_pol) and a nonpolar component (ΔG_nonpol).

TΔS (Entropic Contribution): This term accounts for the change in conformational entropy upon ligand binding.

By decomposing the total binding energy, researchers can identify the key energetic contributions. For example, analysis can reveal whether binding is driven primarily by electrostatic interactions, such as hydrogen bonds and salt bridges, or by van der Waals forces, such as hydrophobic interactions. nih.gov Furthermore, per-residue energy decomposition can pinpoint which specific amino acids in the receptor's active site contribute most significantly to the binding of the ligand. frontiersin.orgnih.gov This detailed energetic profile is invaluable for structure-based drug design, allowing for modifications to the ligand that can enhance favorable interactions and reduce unfavorable ones. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgfrontiersin.org

Development of Predictive Models for Structure-Activity Correlations

For indazole derivatives, various QSAR models have been developed to predict their activity against different biological targets. nih.gov These models are built using a "training set" of compounds with known activities and then validated using a "test set" to ensure their predictive power. nih.govmdpi.com

Both two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) approaches are utilized.

2D-QSAR: These models use descriptors calculated from the 2D representation of the molecule, such as topological indices and physicochemical properties. researchgate.net Statistical methods like Multiple Linear Regression (MLR) are often employed to generate the predictive equation.

3D-QSAR: These models require the 3D alignment of the molecules and use field-based descriptors. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are common. nih.govnih.gov They generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or other properties would increase or decrease activity.

The reliability of a QSAR model is assessed through rigorous statistical validation. Key parameters include the cross-validated correlation coefficient (q²) and the predictive correlation coefficient for the external test set (R²_pred). A high value for these parameters indicates a robust and predictive model. nih.gov For a series of oxadiazole derivatives, for instance, a CoMSIA model yielded a q² of 0.696 and an R²_pred of 0.6887, indicating a reliable predictive model. nih.gov

Identification of Physicochemical and Topological Descriptors Governing Activity

A critical outcome of QSAR studies is the identification of the key molecular properties, or "descriptors," that govern biological activity. frontiersin.orgfrontiersin.org These descriptors can be broadly categorized as physicochemical or topological.

Physicochemical Descriptors: These describe properties like:

Lipophilicity (logP): Relates to the compound's ability to cross cell membranes.

Molar Refractivity (MR): A measure of molecular volume and polarizability.

Electronic Properties: Such as dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). frontiersin.orgfrontiersin.org

Steric Descriptors: Describe the size and shape of the molecule.

Topological Descriptors: These are numerical values derived from the 2D graph of the molecule, encoding information about its size, shape, branching, and atom connectivity. frontiersin.org Examples include:

Wiener Index: Relates to molecular branching.

Zagreb Indices: Account for the degree of branching in a molecule.

Topological Polar Surface Area (TPSA): A descriptor that has proven useful in predicting drug transport properties. nih.gov

In QSAR studies of indazole congeners, specific descriptors have been found to be important. For example, in a study of 2,3-disubstituted-hexahydro-2H-indazoles, topological parameters were identified as crucial in defining their antimicrobial activity. nih.gov Another study on 2-phenyl-2H-indazole derivatives revealed that electron-withdrawing substituents on the phenyl ring were favorable for antiprotozoal activity, highlighting the importance of electronic descriptors. nih.govnih.gov

Table 2: Common Descriptors Used in QSAR Modeling

| Descriptor Category | Examples | Property Represented |

|---|---|---|

| Physicochemical | logP, Molar Refractivity (MR), Dipole Moment, HOMO/LUMO energies | Hydrophobicity, Bulk, Polarity, Electronic Reactivity |

| Topological | Wiener Index, Zagreb Indices, TPSA, E-state Index | Molecular Branching, Connectivity, Polarity |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often based on Density Functional Theory (DFT), provide profound insights into the electronic structure, stability, and reactivity of molecules like this compound. mdpi.com

Frontier Molecular Orbital Analysis and Electrostatic Potentials

Frontier Molecular Orbital (FMO) Analysis: The HOMO and LUMO are key orbitals in FMO theory. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical descriptor of molecular stability and reactivity. malayajournal.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. malayajournal.org For a related compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the HOMO-LUMO energy gap was calculated to be 4.0106 eV, indicating good chemical stability. malayajournal.org Analysis of the spatial distribution of these orbitals shows where the molecule is most likely to participate in electron-transfer interactions. malayajournal.org

Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. malayajournal.org It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule. Different colors on the MEP surface represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas prone to electrophilic attack (e.g., lone pairs on oxygen or nitrogen atoms).

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas susceptible to nucleophilic attack (e.g., hydrogen atoms attached to electronegative atoms).

Green: Regions of neutral or near-zero potential, typically associated with nonpolar parts of the molecule. malayajournal.org

By analyzing the MEP map of an indazole derivative, one can predict how it will interact with receptor sites, identifying regions likely to form hydrogen bonds or other electrostatic interactions. malayajournal.org

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational and theoretical studies are indispensable tools for predicting the reactivity and regioselectivity of complex organic molecules like this compound and its analogs. By employing methods rooted in density functional theory (DFT), chemists can model molecular properties and reaction pathways, thereby guiding synthetic efforts and explaining experimental outcomes. These predictive studies primarily focus on the analysis of the molecule's electronic structure, including its frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and calculated reactivity indices.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting the sites of chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) indicates regions of the molecule most susceptible to electrophilic attack, as these are the most available, high-energy electrons. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) highlights areas prone to nucleophilic attack, as these are the most accessible regions to accept electrons.

For this compound, computational models predict a distinct distribution of these orbitals. The HOMO is expected to be largely localized on the electron-rich 4-methoxyphenyl ring and, to a lesser extent, the fused benzene ring of the indazole core. The methoxy (B1213986) group (-OCH₃) acts as a strong electron-donating group, increasing the electron density and thus the HOMO energy levels on this ring, particularly at the ortho and para positions relative to the methoxy group.

The LUMO, in contrast, is predicted to have significant orbital coefficients on the pyrazole (B372694) ring of the indazole system, especially at the C3 carbon atom. The presence of the electronegative chlorine atom at this position significantly lowers the energy of the LUMO and polarizes the C-Cl bond, making the C3 position highly electrophilic.

| Orbital | Predicted Energy (eV) | Primary Localization (Region with Highest Orbital Coefficients) | Predicted Reaction Type |

|---|---|---|---|

| HOMO | -5.85 | 4-Methoxyphenyl ring | Electrophilic Attack |

| LUMO | -1.70 | C3-carbon of the indazole ring | Nucleophilic Attack |

| HOMO-LUMO Gap | 4.15 | - | Indicator of Chemical Stability |

Reactivity Indices and Atomic Charge Analysis

To refine these predictions, DFT calculations are used to determine local reactivity descriptors such as condensed Fukui functions and atomic charges. The Fukui function (ƒk) quantifies the change in electron density at a specific atom (k) when the total number of electrons in the molecule changes.

ƒk⁺ : Indicates the propensity of an atom to accept an electron (nucleophilic attack).

ƒk⁻ : Indicates the propensity of an atom to donate an electron (electrophilic attack).

For this compound, the C3 carbon consistently shows the highest ƒk⁺ value, confirming it as the primary site for nucleophilic attack. Conversely, the highest ƒk⁻ values are found on the carbons of the 4-methoxyphenyl ring, designating them as the most probable sites for electrophilic substitution. Analysis of the calculated atomic charges further supports this, revealing a significant partial positive charge (δ+) on the C3 carbon and partial negative charges (δ-) on the ortho carbons of the methoxyphenyl ring.

| Atom/Region | ƒk⁺ (for Nucleophilic Attack) | ƒk⁻ (for Electrophilic Attack) | Mulliken Charge (e) |

|---|---|---|---|

| C3 (Indazole) | 0.35 | 0.02 | +0.28 |

| C7 (Indazole) | 0.08 | 0.12 | -0.15 |

| C2' (Methoxyphenyl) | 0.04 | 0.18 | -0.19 |

| Cl (at C3) | 0.15 | 0.01 | -0.21 |

Prediction of Selectivity in Specific Transformations

Nucleophilic Aromatic Substitution (SNA r): The computational data strongly predict that the C3 position is exceptionally activated for nucleophilic aromatic substitution (SNA r). The combination of a large LUMO coefficient, a high ƒk⁺ index, and a significant partial positive charge makes this site highly susceptible to attack by nucleophiles. Theoretical calculations of the reaction energy profile for the substitution of the chlorine atom by a model nucleophile (e.g., methoxide) show a significantly lower activation energy barrier compared to potential attacks at other positions on the heterocyclic core. wuxiapptec.com This selectivity is a hallmark of 3-halo-2H-indazoles.

Electrophilic Aromatic Substitution: FMO analysis and Fukui indices predict that electrophilic aromatic substitution will occur selectively on the pendant 2-(4-methoxyphenyl) ring. This ring is activated by the electron-donating methoxy group. The reaction is directed to the ortho positions (C2' and C6') relative to the indazole substituent, which are activated by the methoxy group and sterically accessible. Reactions such as nitration, halogenation, or Friedel-Crafts acylation are therefore predicted to proceed with high regioselectivity on this ring, leaving the indazole core intact.

Transition-Metal-Catalyzed C-H Functionalization: For C-H functionalization reactions, computational studies suggest that selectivity is often dictated by the directing-group ability of the indazole's nitrogen atoms. researchgate.netrsc.org In the case of 2-aryl-2H-indazoles, the N1 atom can act as a coordinating site for a metal catalyst, directing functionalization to the ortho-C-H bonds of the 2-aryl ring (the C2' and C6' positions). researchgate.netnih.gov Theoretical models of the transition states in such catalytic cycles often show a lower activation energy for this ortho-metalation pathway compared to functionalization at other sites on either aromatic ring. researchgate.net

Future research into the chemical compound this compound is poised to expand upon its therapeutic potential through advancements in synthesis, characterization, and biological evaluation. The indazole scaffold is a significant pharmacophore in medicinal chemistry, and continued exploration is opening new avenues for drug discovery and development. pnrjournal.comnih.gov

Q & A

Q. What are the common synthetic routes for preparing 3-chloro-2-(4-methoxyphenyl)-2H-indazole and related indazole derivatives?

- Methodological Answer : Direct C3-arylation of 2H-indazole precursors with aryl bromides is a robust approach. For example, using 2-benzyl-2H-indazole and 4-bromoanisole under palladium catalysis with phosphine ligands yields substituted indazoles (79% yield) . Alternatively, Ir(ppy)₃-catalyzed reactions under blue LED irradiation enable efficient functionalization, as demonstrated in the synthesis of 2-(4-methoxyphenyl)-2H-indazole derivatives . Key steps include solvent selection (e.g., DMSO), base optimization (e.g., K₂HPO₄), and purification via flash chromatography or recrystallization .

Q. How can the crystal structure of this compound be determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection with Cu Kα radiation (λ = 1.54184 Å) and refinement using SHELX programs (e.g., SHELXL for structure solution) provide precise bond lengths and angles . For example, a related indazole derivative was analyzed with θmax = 71.1°, achieving Rint = 0.028 and N(hkl)unique = 2594, confirming a monoclinic lattice . Crystallization via slow evaporation from ethyl acetate is recommended for high-quality crystals .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using CDCl₃ as a solvent. For 2-(4-methoxyphenyl)-2H-indazole, δ = 3.87 ppm (OCH₃) and aromatic protons at δ = 7.00–7.78 ppm are diagnostic .

- FT-IR/Raman : Identify functional groups (e.g., C-Cl stretch at ~750 cm⁻¹) and validate computational models (e.g., DFT using Gaussian 09W) .

- HRMS : Confirm molecular weight with <5 ppm error (e.g., [M + H]+ calcd: 363.0895; found: 363.0897) .

Advanced Research Questions

Q. How can regioselectivity challenges in indazole functionalization be addressed?

Q. What strategies resolve data contradictions in reaction yields across studies?

- Methodological Answer : Systematic screening of catalysts (e.g., Pd vs. Ir), bases (e.g., K₂HPO₄ vs. NaOAc), and solvents (polar vs. nonpolar) identifies optimal conditions. For example, replacing Pd(OAc)₂ with Ir(ppy)₃ increased yields from 48% to 79% in analogous reactions . Statistical tools (e.g., ANOVA) quantify parameter significance, while reproducibility tests (n ≥ 3) minimize batch variability .

Q. How can hydrogen-bonding networks and supramolecular interactions be analyzed in crystals?

- Methodological Answer : Graph set analysis (e.g., Etter’s formalism) classifies hydrogen-bond patterns (e.g., R₂²(8) motifs) . For indazole derivatives, intermolecular N–H···O and C–H···π interactions dominate, as seen in Hirshfeld surface analysis (dnorm maps). Software like CrystalExplorer visualizes these interactions, complementing SHELX refinement .

Q. What methodologies enable structure-activity relationship (SAR) studies for biological activity?

- Methodological Answer :

- In vitro assays : Screen against cancer cell lines (e.g., MTT assay) using 3-(4-methoxyphenyl)-2H-indazole analogs. EC₅₀ values correlate substituent electronegativity (e.g., Cl vs. OCH₃) .

- Molecular docking : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., kinases). Validate with mutagenesis studies .

- QSAR models : Train on indazole derivatives’ logP and IC₅₀ data to prioritize synthetic targets .

Q. How can oxidative cross-dehydrogenative coupling (CDC) expand the compound’s derivatization?

- Methodological Answer : CDC with aldehydes (e.g., 4-chlorobenzaldehyde) under tert-butyl hydroperoxide (TBHP) forms ketone derivatives (81% yield). Optimize radical initiators (e.g., FeCl₃) and reaction time (24–48 h) . Monitor via TLC (hexane:EtOAc = 95:5) and characterize products with 2D NMR (COSY, NOESY) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.